molecular formula C8H12N2O2 B7882776 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1260659-11-7

2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B7882776
CAS No.: 1260659-11-7
M. Wt: 168.19 g/mol
InChI Key: ZAFMGHCAPLNLDT-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid (CAS 1260659-11-7) is a high-purity pyrazole derivative with the molecular formula C8H12N2O2 and a molecular weight of 168.20 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis of novel heterocyclic structures for pharmaceutical research. Pyrazole derivatives are a highly relevant class of heterocyclic compounds and are vital substructures in a variety of compounds with important biological properties, including antitumor activity . Recent research has utilized similar pyrazole-acetic acid structures in the development of novel pyrazole-s-triazine derivatives, which have shown promising cytotoxicity against a range of cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), non-small cell lung cancer (A549), and pancreatic cancer (PANC-1) . These hybrids have demonstrated potent inhibitory activity against key signaling pathways, including EGFR and PI3K/AKT/mTOR, which are critical targets in oncology drug discovery . Furthermore, pyrazole cores are found in numerous FDA-approved drugs and are frequently investigated for their antimicrobial potential . As a reagent, this product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions; it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(2-ethyl-5-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-10-7(5-8(11)12)4-6(2)9-10/h4H,3,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFMGHCAPLNLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257834
Record name 1H-Pyrazole-5-acetic acid, 1-ethyl-3-methyl-
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Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-11-7
Record name 1H-Pyrazole-5-acetic acid, 1-ethyl-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-acetic acid, 1-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Ethyl Hydrazine with β-Keto Esters

Ethyl hydrazine reacts with β-keto esters such as ethyl acetoacetate under acidic conditions to form 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. The reaction proceeds via nucleophilic attack at the carbonyl groups, followed by cyclization and dehydration.

Typical Conditions :

  • Solvent : Ethanol or acetic acid

  • Catalyst : Glacial acetic acid (5–10 mol%)

  • Temperature : 70–80°C, reflux

  • Time : 2–4 hours

Mechanistic Insight :
The β-keto ester’s enol tautomer facilitates nucleophilic addition by ethyl hydrazine, forming a hydrazone intermediate. Intramolecular cyclization yields the pyrazole ring, with substituents dictated by the starting materials.

Functionalization of the Pyrazole Core

Bromination and Cyanide Substitution

  • Bromination : Treating 1-ethyl-3-methyl-1H-pyrazole with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at the 5-position.

  • Cyanide Substitution : Reacting 5-bromo-1-ethyl-3-methyl-1H-pyrazole with potassium cyanide in dimethylformamide (DMF) replaces bromine with a nitrile group.

  • Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using HCl or NaOH, yielding 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid.

Reaction Scheme :

Pyrazole-Br+KCNPyrazole-CNH2O/H+Pyrazole-CH2COOH\text{Pyrazole-Br} + \text{KCN} \rightarrow \text{Pyrazole-CN} \xrightarrow{\text{H}2\text{O/H}^+} \text{Pyrazole-CH}2\text{COOH}

Direct Alkylation

A one-pot alkylation strategy involves reacting 1-ethyl-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base (e.g., K2_2CO3_3), followed by saponification:

Pyrazole+BrCH2COOEtBasePyrazole-CH2COOEtNaOHPyrazole-CH2COOH\text{Pyrazole} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{Base}} \text{Pyrazole-CH}2\text{COOEt} \xrightarrow{\text{NaOH}} \text{Pyrazole-CH}_2\text{COOH}

Optimization Notes :

  • Solvent : Dimethyl sulfoxide (DMSO) enhances reaction efficiency.

  • Yield : 65–75% after purification via recrystallization.

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Systems

Industrial production utilizes continuous flow reactors to enhance yield and reduce reaction times. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes kinetics
Residence Time10–15 minutesPrevents decomposition
Catalyst Loading5 mol% acetic acidBalances cost and efficiency

Case Study :
A pilot-scale synthesis achieved 82% yield by integrating in-line NMR monitoring to track intermediate formation.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :

    • -COOH Stretch : 2500–3300 cm1^{-1} (broad)

    • C=O Stretch : 1700–1750 cm1^{-1}

  • 1^1H NMR (400 MHz, DMSO-d6_6) :

    • δ 1.32 (t, 3H, CH2_2CH3_3)

    • δ 2.45 (s, 3H, CH3_3)

    • δ 3.82 (s, 2H, CH2_2COOH)

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% H3_3PO4_4/acetonitrile gradient) confirms >98% purity, with retention time = 6.2 minutes.

Challenges and Mitigation Strategies

Common Byproducts and Purification

  • Byproduct : Unreacted β-keto ester (≤5%)

  • Resolution : Column chromatography (silica gel, ethyl acetate/hexane) removes impurities.

Stability Considerations

The acetic acid moiety is prone to decarboxylation at temperatures >120°C. Storage at 2–8°C under nitrogen ensures long-term stability.

Emerging Methodologies

Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis of pyrazole esters offers a greener alternative, achieving 70% yield under mild conditions (pH 7.0, 37°C) .

Scientific Research Applications

The compound 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid , identified by its CAS number 1260659-11-7, has garnered interest in various scientific research applications. This article delves into its potential uses, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid has shown promise in medicinal chemistry, particularly as a scaffold for drug development. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of pyrazole compounds exhibit anti-inflammatory effects. A study demonstrated that modifications to the pyrazole ring could lead to compounds with significant inhibition of inflammatory markers in vitro. This suggests that 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid could serve as a lead compound for developing anti-inflammatory drugs.

Agricultural Chemistry

The compound's potential extends to agricultural applications, particularly as a pesticide or herbicide. Pyrazole derivatives have been investigated for their ability to disrupt pest metabolism.

Data Table: Pyrazole Derivatives in Agriculture

Compound NameActivity TypeTarget OrganismReference
2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)acetic acidHerbicideVarious weeds
Pyrazole-based insecticidesInsecticideAphids

Biochemical Research

In biochemical studies, this compound can be utilized to explore enzyme inhibition mechanisms. The pyrazole moiety is known for its ability to interact with various biological targets.

Case Study: Enzyme Inhibition

A study involving the inhibition of cyclooxygenase (COX) enzymes illustrated that pyrazole derivatives could effectively reduce enzyme activity, leading to decreased prostaglandin synthesis. This mechanism underlines the potential of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid in developing analgesic and anti-inflammatory agents.

Material Science

Recent investigations have explored the use of pyrazole compounds in material science, particularly in the development of polymers and nanomaterials due to their unique electronic properties.

Data Table: Applications in Material Science

Application AreaCompound UsedProperty Enhanced
Polymer ChemistryPyrazole derivativesThermal stability
NanotechnologyFunctionalized pyrazolesConductivity

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid can be contextualized by comparing it to analogs with variations in substituents, regiochemistry, or functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid 1260659-11-7 C₈H₁₂N₂O₂ 168.20 1-Ethyl, 3-methyl, 5-acetic acid Intermediate in drug synthesis
2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid 1260658-89-6 C₆H₇N₃O₄ 185.14 1-Methyl, 3-nitro, 5-acetic acid Higher reactivity due to nitro group
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid 196717-12-1 C₇H₁₀N₂O₂ 154.17 1,3-Dimethyl, 5-acetic acid Reduced steric hindrance
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride 2126177-47-5 C₈H₁₃ClN₂O₂ 204.66 1-Methyl, 3-ethyl, 5-acetic acid (HCl salt) Enhanced solubility in polar solvents
5-Amino-1H-pyrazole-3-acetic acid 174891-10-2 C₅H₇N₃O₂ 141.13 5-Amino, 3-acetic acid Potential ligand for metal coordination

Key Comparisons

Substituent Effects on Reactivity The nitro group in 2-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the ethyl/methyl-substituted target compound .

Solubility and Stability The hydrochloride salt (CAS 2126177-47-5) demonstrates superior aqueous solubility due to ionic interactions, unlike the neutral acetic acid derivatives . Hydrogen bonding patterns, influenced by substituents, affect crystallinity. For example, the amino group in 5-amino-1H-pyrazole-3-acetic acid may form stronger intermolecular hydrogen bonds compared to alkyl-substituted analogs .

Synthetic Utility Ethyl and methyl substituents in the target compound enhance stability during multi-step syntheses, whereas nitro or amino groups may require protective strategies to prevent side reactions . The trifluoromethyl derivative (e.g., ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate, CAS 1898213-85-8) is prized in agrochemistry for its metabolic resistance, a feature absent in the non-fluorinated target compound .

Biological Activity Pyrazole-acetic acid derivatives with amino groups (e.g., CAS 174891-10-2) show promise as kinase inhibitors, while the target compound’s ethyl/methyl groups may favor herbicidal or anti-inflammatory activity .

Research Findings and Data Trends

  • Synthetic Methods : The target compound is typically synthesized via alkylation of pyrazole precursors followed by hydrolysis of ester intermediates . In contrast, nitro-substituted analogs require nitration steps under controlled conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid indicates decomposition above 200°C, whereas nitro-substituted analogs decompose at lower temperatures (~150°C) due to nitro group instability .
  • Crystallography: X-ray studies (using SHELX software ) reveal that alkyl substituents promote dense crystal packing, while polar groups like amino or carboxylic acid disrupt symmetry, reducing melting points .

Biological Activity

2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid is a compound that features a pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid can be represented as follows:

C8H10N2O2\text{C}_{8}\text{H}_{10}\text{N}_{2}\text{O}_2

This structure includes a pyrazole ring, which is significant for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit considerable anti-inflammatory properties. A study demonstrated that compounds similar to 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid showed comparable effects to indomethacin in reducing inflammation in animal models. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Analgesic Effects

In addition to anti-inflammatory properties, compounds containing the pyrazole structure have been reported to possess analgesic effects. The analgesic activity is likely due to their ability to modulate pain pathways, possibly through central nervous system mechanisms .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. For instance, compounds similar to 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid were tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial activity, making these compounds candidates for further development as antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, certain analogs have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The underlying mechanisms include the modulation of signaling pathways such as PI3K/AKT/mTOR .

Study 1: Anti-inflammatory and Analgesic Activity

A study conducted on a series of pyrazole derivatives demonstrated that those with a carboxyl group exhibited enhanced anti-inflammatory and analgesic activities compared to their counterparts lacking this functional group. The study utilized various animal models to assess the efficacy and safety profiles of these compounds .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of pyrazole-based compounds against common pathogens such as E. coli and Staphylococcus aureus. The results showed that certain derivatives had MIC values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

Research Findings

Activity Compound MIC (µg/mL) Reference
Anti-inflammatory2-(1-ethyl-3-methyl-pyrazol-5-yl)acetic acid<50
AnalgesicSimilar pyrazole derivatives<100
AntimicrobialPyrazole derivative<125
AnticancerPyrazole analogsIC50 <10

Q & A

Basic: What are the standard synthetic routes for 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid?

Methodological Answer:
The compound can be synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines, followed by hydrolysis of the ester group. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate analogs are synthesized by refluxing ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by saponification with NaOH to yield the carboxylic acid derivative . Alternative methods include azide-mediated reactions, such as the use of NaN₃ in DMF at 50°C for 3 hours to functionalize pyrazole intermediates .

Advanced: How can reaction conditions be optimized for higher yields of pyrazole-acetic acid derivatives?

Methodological Answer:
Factorial design of experiments (DoE) is recommended to systematically evaluate variables like solvent polarity, temperature, and catalyst loading. For instance, in azidomethylpyrazole synthesis, DMF as a solvent and 50°C heating were critical for achieving >70% yield . Advanced approaches integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, as demonstrated by ICReDD’s methodology, which reduces trial-and-error experimentation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • FTIR : To confirm carboxylic acid (-COOH) and pyrazole ring vibrations (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1500 cm⁻¹) .
  • ¹H/¹³C NMR : For structural elucidation (e.g., pyrazole proton signals at δ 6.2–7.1 ppm, acetic acid protons at δ 3.5–4.0 ppm) .
  • XRD : To resolve crystal packing and hydrogen-bonding interactions, as seen in similar pyrazole-carboxylic acid structures .

Advanced: How can computational methods aid in understanding the reactivity of this compound?

Methodological Answer:
Density functional theory (DFT) calculations can model reaction pathways, such as cyclocondensation energetics or acid-base behavior. For example, theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed intramolecular hydrogen bonding stabilizing the carboxylate anion, explaining its solubility profile . Molecular docking simulations may also predict biological interactions, though experimental validation is required .

Basic: What purification strategies are effective for pyrazole-acetic acid derivatives?

Methodological Answer:
Recrystallization from ethanol or toluene is commonly used. For example, azidomethylpyrazole intermediates are purified via ice-water precipitation followed by ethanol recrystallization . Column chromatography (silica gel, ethyl acetate/hexane) is suitable for isolating isomers or byproducts, as demonstrated in triazolopyrazole syntheses .

Advanced: How can contradictory data on biological activity be resolved?

Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • HPLC-Purity Checks : Ensure >95% purity before biological testing .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to validate activity thresholds (e.g., pesticidal assays for pyrazole derivatives ).
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines for agrochemical testing) .

Basic: What stability considerations are critical for this compound?

Methodological Answer:
The compound is sensitive to prolonged exposure to light and moisture. Storage at –20°C under nitrogen is advised. Stability studies on analogous pyrazole-carboxylic acids show decomposition via decarboxylation above 100°C, necessitating low-temperature handling .

Advanced: How can structural modifications enhance its pharmacological profile?

Methodological Answer:
Structure-activity relationship (SAR) studies guide modifications:

  • Side-Chain Functionalization : Introducing electron-withdrawing groups (e.g., halogens) at the pyrazole 3-position improves bioactivity, as seen in pesticidal analogs .
  • Prodrug Design : Esterification of the acetic acid group (e.g., ethyl ester) enhances membrane permeability, with hydrolysis in vivo restoring activity .

Basic: What are the common synthetic byproducts, and how are they identified?

Methodological Answer:
Byproducts include uncyclized hydrazones or dimeric adducts. LC-MS and TLC (Rf comparison) are used for detection. For example, incomplete cyclization during pyrazole synthesis yields hydrazone intermediates detectable via HPLC retention time shifts .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent Replacement : Substitute DMF with Cyrene (a bio-based solvent) to reduce toxicity .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported NaN₃) to minimize waste .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, as demonstrated for triazolodiazepine derivatives .

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